molecular formula C19H22N4O3S B2818975 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)acetamide CAS No. 1421464-20-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)acetamide

Cat. No.: B2818975
CAS No.: 1421464-20-1
M. Wt: 386.47
InChI Key: UTJDLAQNWSVKAZ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a piperidine ring, and a pyrazine ring

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its complex structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the piperidine ring: Piperidine can be introduced via nucleophilic substitution reactions.

    Formation of the pyrazine ring: Pyrazine derivatives can be synthesized through condensation reactions involving diamines and diketones.

    Thioacetamide linkage: The final step involves coupling the benzo[d][1,3]dioxole, piperidine, and pyrazine moieties through a thioacetamide linkage, often using thiolating agents and coupling reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperidine moiety.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)acetamide: shares structural similarities with other compounds containing benzo[d][1,3]dioxole, piperidine, and pyrazine moieties.

    This compound: can be compared to other thioacetamide derivatives in terms of reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-piperidin-1-ylpyrazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c24-17(22-11-14-4-5-15-16(10-14)26-13-25-15)12-27-19-18(20-6-7-21-19)23-8-2-1-3-9-23/h4-7,10H,1-3,8-9,11-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJDLAQNWSVKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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